![molecular formula C19H17NO2S2 B2622860 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide CAS No. 2035037-07-9](/img/structure/B2622860.png)
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (HTCA) is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is not fully understood. However, studies have suggested that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that the synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is relatively complex, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. One area of interest is the development of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential synergistic effects of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide with other compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves the reaction of 2-acetylthiophene and 3-acetylthiophene with cinnamoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. The yield of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is typically around 70%.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCCAVUIOPEGE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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